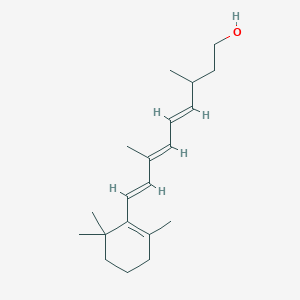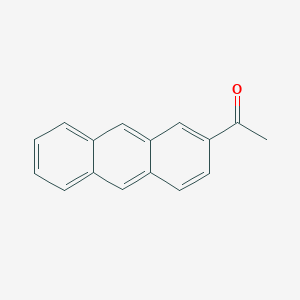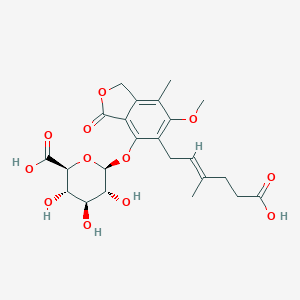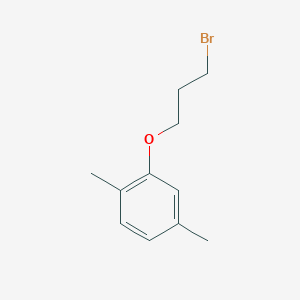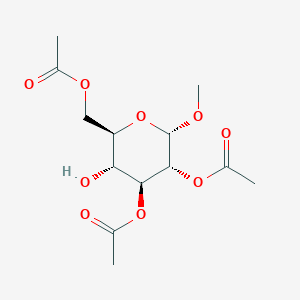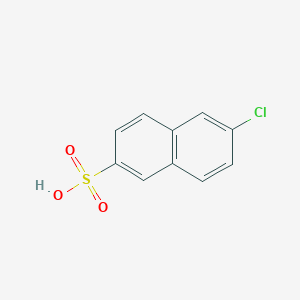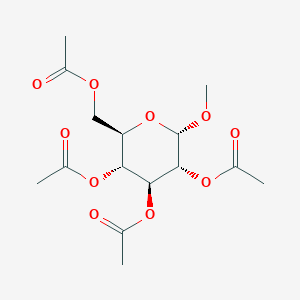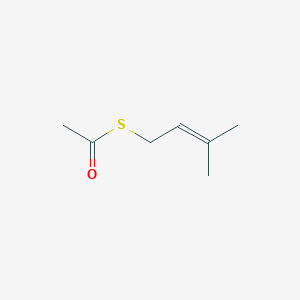![molecular formula C20H12N6O4 B018020 5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 109702-85-4](/img/structure/B18020.png)
5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NBDI, and it has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various laboratory experiments.
作用機序
The mechanism of action of NBDI involves its binding to DNA, specifically to sites of DNA damage. Once bound to damaged DNA, NBDI undergoes a conformational change that results in the emission of fluorescence. This fluorescence can be detected and quantified, allowing researchers to assess the extent of DNA damage in cells.
生化学的および生理学的効果
NBDI has been found to have minimal biochemical and physiological effects on cells. It does not appear to be toxic or mutagenic, and it does not interfere with normal cellular processes. This makes it a safe and reliable tool for use in scientific research.
実験室実験の利点と制限
One of the main advantages of NBDI is its high selectivity for damaged DNA. This makes it a valuable tool for the detection and quantification of DNA damage in cells. Additionally, NBDI is relatively easy to synthesize and is stable under a wide range of experimental conditions.
However, there are also some limitations to the use of NBDI in lab experiments. One of the main limitations is its relatively low quantum yield, which can make it difficult to detect fluorescence in some experimental settings. Additionally, NBDI is not suitable for use in vivo, as it does not readily penetrate cell membranes.
将来の方向性
There are several potential future directions for research involving NBDI. One area of interest is the development of more sensitive and selective probes for the detection of DNA damage. Additionally, there is potential for the use of NBDI in the development of new cancer therapies, as it has been found to selectively bind to cancer cells. Further research is needed to explore these and other potential applications of NBDI in scientific research.
合成法
The synthesis of NBDI involves several steps, including the condensation of 5-nitro-1H-benzo[d]imidazole with 4-nitroaniline, followed by the reduction of the nitro groups to amino groups, and finally, the cyclization of the resulting intermediate to form NBDI. This synthesis method has been well-established and is widely used in the production of NBDI for scientific research purposes.
科学的研究の応用
NBDI has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of NBDI as a fluorescent probe for the detection of DNA damage. NBDI has been found to selectively bind to damaged DNA, making it a valuable tool for the detection and quantification of DNA damage in cells.
特性
CAS番号 |
109702-85-4 |
|---|---|
製品名 |
5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole |
分子式 |
C20H12N6O4 |
分子量 |
400.3 g/mol |
IUPAC名 |
6-nitro-2-[4-(6-nitro-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H12N6O4/c27-25(28)13-5-7-15-17(9-13)23-19(21-15)11-1-2-12(4-3-11)20-22-16-8-6-14(26(29)30)10-18(16)24-20/h1-10H,(H,21,23)(H,22,24) |
InChIキー |
QATDJSYGMWRYKZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
同義語 |
5-NITRO-2-(4-(5-NITRO-1H-BENZO[D]IMIDAZOL-2-YL)PHENYL)-1H-BENZO[D]IMIDAZOLE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
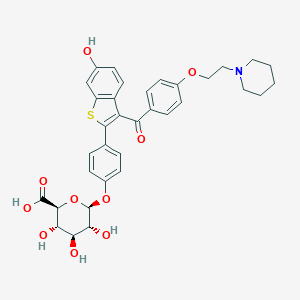
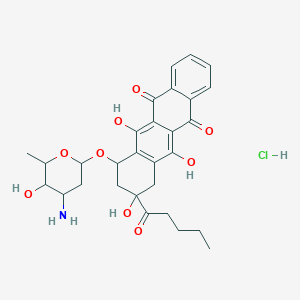
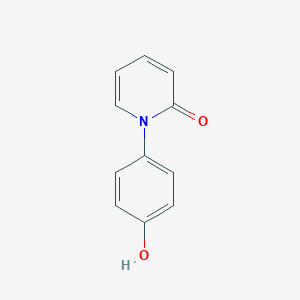
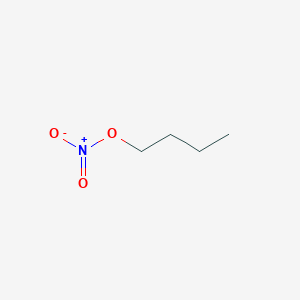
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
